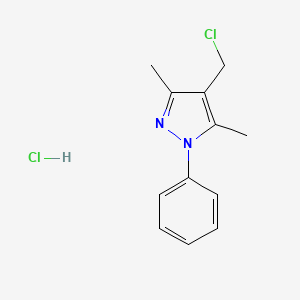![molecular formula C9H6BrN3OS B1526006 2-bromo-4-methyl-4H-thieno[3,2-b]pyrrole[3,2-d]pyridazinone CAS No. 1221186-56-6](/img/structure/B1526006.png)
2-bromo-4-methyl-4H-thieno[3,2-b]pyrrole[3,2-d]pyridazinone
Descripción general
Descripción
“2-bromo-4-methyl-4H-thieno[3,2-b]pyrrole[3,2-d]pyridazinone” is a complex organic compound that contains several functional groups including a bromo group, a methyl group, a thieno group, a pyrrole group, and a pyridazinone group . These functional groups suggest that this compound may have interesting chemical properties and could be a subject of various chemical reactions.
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. For example, a bromination reaction could introduce the bromo group, while a methylation reaction could introduce the methyl group . The thieno, pyrrole, and pyridazinone groups could be introduced through cyclization reactions or through the use of specific starting materials .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several rings and functional groups. The thieno group is a five-membered ring containing a sulfur atom, the pyrrole group is a five-membered ring containing a nitrogen atom, and the pyridazinone group is a six-membered ring containing two nitrogen atoms .Chemical Reactions Analysis
This compound could potentially undergo a variety of chemical reactions. The bromo group could be replaced in a substitution reaction, the methyl group could participate in an elimination reaction, and the various ring structures could undergo addition reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups and molecular structure. For example, the presence of the bromo group could increase its molecular weight and potentially its boiling point .Aplicaciones Científicas De Investigación
Heterocyclic Synthesis
One of the key applications of 2-bromo-4-methyl-4H-thieno[3,2-b]pyrrole[3,2-d]pyridazinone is in the synthesis of diverse heterocyclic compounds. For instance, a study described the synthesis of various thieno-fused five- and six-membered nitrogen and oxygen heterocycles, utilizing thieno[3,2-b]pyrroles among others. These compounds were synthesized via intramolecular heteroannulation, starting from easily accessible precursors, and demonstrated strong fluorescence properties (Acharya, Gautam, & Ila, 2017).
Synthesis of Carboxamides and Imidazolyl Derivatives
Another research area involves the synthesis of N-substituted 4H-thieno[3,2-b]pyrrole-5-carboxylic acids and their imidazolyl derivatives. A series of these compounds, including 4-methyl-, 4-allyl-, and 4-benzyl derivatives, were synthesized and used in reactions to produce respective amides, contributing to the development of novel organic compounds (Torosyan et al., 2018).
Formation of Polymers
5-(1H-Pyrrol-2-ylmethyl)-4H-thieno[3,2-b]pyrroles, synthesized by condensation of N-substituted (4H-thieno[3,2-b]pyrrol-5-yl)methanols with pyrrole, were used in reactions with N-bromosuccinimide. This process led to the formation of dark blue polymers insoluble in organic solvents, indicating potential applications in material science (Torosyan, Nuriakhmetova, Gimalova, & Miftakhov, 2019).
Biological Activities
In the field of medicinal chemistry, thieno[3,2-b]pyrrole[3,2-d]pyridazinones have been evaluated for their potential biological activities. For example, they have been investigated as activators of the tumor cell-specific M2 isoform of pyruvate kinase, a strategy for targeting cancer cell metabolism (Jiang et al., 2010).
Photochromic Applications
Thienopyrrole-based photochromes were synthesized for the first time, utilizing the acylation of methyl 2-methyl-4H-thieno[3,2-b]pyrrole-5-carboxylate. This study highlights the potential application of these compounds in developing photochromic materials, which change color in response to light (Krayushkin et al., 2002).
Mecanismo De Acción
Target of Action
Compounds with a similar thieno[3,2-b]pyrrole structure have been found to interact with various cellular targets, including electron-rich and electron-deficient semiconductors .
Mode of Action
It is known that similar compounds interact with their targets, leading to changes in cellular processes .
Biochemical Pathways
Similar compounds have been found to influence various biochemical pathways, leading to downstream effects .
Result of Action
Similar compounds have been found to have various effects at the molecular and cellular level .
Safety and Hazards
Análisis Bioquímico
Biochemical Properties
2-bromo-4-methyl-4H-thieno[3,2-b]pyrrole[3,2-d]pyridazinone plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been shown to inhibit the activity of certain demethylases, such as KDM1A and LSD1, which are involved in the regulation of DNA methylation . This inhibition can lead to changes in gene expression and cellular function. Additionally, the compound’s unique structure allows it to form non-covalent interactions with other biomolecules, further influencing biochemical pathways .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can modulate the activity of key signaling molecules, leading to alterations in cell proliferation, differentiation, and apoptosis . Furthermore, its impact on gene expression can result in changes in the production of proteins and other biomolecules, affecting overall cellular function.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms is the inhibition of enzyme activity, particularly demethylases like KDM1A and LSD1 . This inhibition leads to changes in DNA methylation patterns, which can alter gene expression and cellular function. Additionally, the compound can bind to other biomolecules through non-covalent interactions, further influencing biochemical pathways and cellular processes .
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings. Studies have shown that the compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to changes in its biochemical activity . Long-term exposure to the compound can result in sustained alterations in cellular function, including changes in gene expression and metabolic activity. These temporal effects are important to consider when designing experiments and interpreting results.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with various enzymes and cofactors, influencing metabolic flux and metabolite levels . For example, the compound can inhibit the activity of certain enzymes involved in DNA methylation, leading to changes in gene expression and cellular metabolism . Additionally, its interactions with other biomolecules can further modulate metabolic pathways and cellular function .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins . The compound can be transported across cell membranes through specific transporters, allowing it to reach its target sites within the cell . Once inside the cell, it can bind to various biomolecules, influencing its localization and accumulation . These transport and distribution mechanisms are crucial for understanding the compound’s biochemical activity and potential therapeutic applications.
Subcellular Localization
The subcellular localization of this compound is an important factor in its activity and function. The compound can be directed to specific compartments or organelles within the cell through targeting signals and post-translational modifications . For example, it may localize to the nucleus, where it can interact with DNA and other nuclear proteins, influencing gene expression and cellular function . Understanding the subcellular localization of the compound is essential for elucidating its molecular mechanisms and potential therapeutic applications.
Propiedades
IUPAC Name |
4-bromo-7-methyl-3-thia-7,10,11-triazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),4,11-tetraen-9-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrN3OS/c1-13-5-2-6(10)15-8(5)4-3-11-12-9(14)7(4)13/h2-3H,1H3,(H,12,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LURUPZWERKCJOR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C3=C1C(=O)NN=C3)SC(=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrN3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50729173 | |
| Record name | 2-Bromo-4-methyl-4,6-dihydro-5H-thieno[2',3':4,5]pyrrolo[2,3-d]pyridazin-5-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50729173 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1221186-56-6 | |
| Record name | 2-Bromo-4,6-dihydro-4-methyl-5H-thieno[2′,3′:4,5]pyrrolo[2,3-d]pyridazin-5-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1221186-56-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Bromo-4-methyl-4,6-dihydro-5H-thieno[2',3':4,5]pyrrolo[2,3-d]pyridazin-5-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50729173 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-Methyl-6-[3-(trifluoromethyl)phenyl]pyridine](/img/structure/B1525924.png)
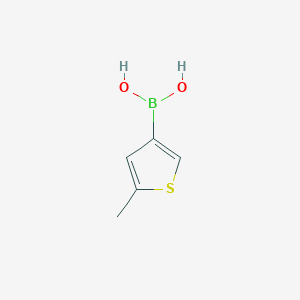

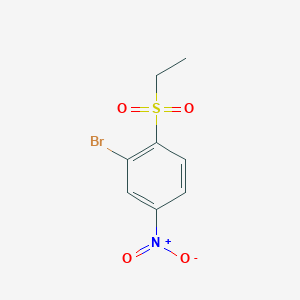
![2-(4-Amino-1,2,5-oxadiazol-3-yl)-4-chloro-1-ethyl-1H-imidazo[4,5-c]pyridin-7-ol](/img/structure/B1525931.png)

![8-Benzyl-3-oxa-1,8-diazaspiro[4.5]decan-2-one](/img/structure/B1525933.png)
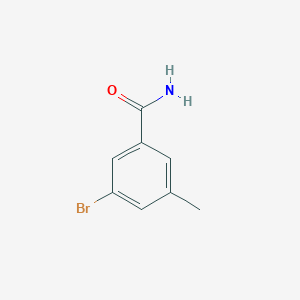

![7-Bromo-1,2-dihydropyrido[2,3-b]pyrazin-3(4H)-one](/img/structure/B1525939.png)
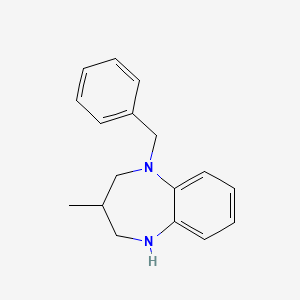

![1-Azaspiro[3.5]nonane hydrochloride](/img/structure/B1525944.png)
